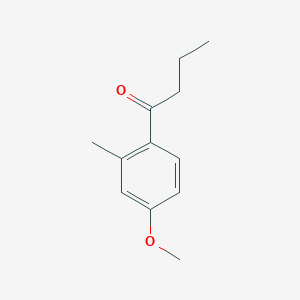
4-Oxo-4-(thiophen-3-yl)butanoic acid
Vue d'ensemble
Description
4-Oxo-4-(thiophen-3-yl)butanoic acid is an organic compound with the molecular formula C8H8O3S and a molecular weight of 184.21 g/mol . This compound features a thiophene ring, which is a five-membered ring containing sulfur, attached to a butanoic acid backbone with a ketone functional group at the fourth position .
Méthodes De Préparation
The synthesis of 4-Oxo-4-(thiophen-3-yl)butanoic acid can be achieved through various synthetic routes. One common method involves the reaction of thiophene-3-carboxylic acid with a suitable reagent to introduce the butanoic acid moiety . The reaction conditions typically involve the use of a strong acid or base as a catalyst and may require heating to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Des Réactions Chimiques
4-Oxo-4-(thiophen-3-yl)butanoic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions . Substitution reactions may involve nucleophiles such as amines or alcohols . Major products formed from these reactions depend on the specific reagents and conditions used but can include various derivatives of the original compound .
Applications De Recherche Scientifique
4-Oxo-4-(thiophen-3-yl)butanoic acid has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it may be studied for its potential biological activities and interactions with biological targets . In the industry, it can be used as an intermediate in the production of pharmaceuticals and other fine chemicals .
Mécanisme D'action
The mechanism of action of 4-Oxo-4-(thiophen-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways . For example, it may undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of reactive intermediates that can interact with biological molecules . The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparaison Avec Des Composés Similaires
4-Oxo-4-(thiophen-3-yl)butanoic acid can be compared with other similar compounds, such as 4-oxo-4-(pyridin-3-yl)butanoic acid and 4-oxo-4-(2-thienyl)butanoic acid . These compounds share a similar butanoic acid backbone with different substituents at the fourth position, leading to variations in their chemical properties and reactivity . The presence of the thiophene ring in this compound makes it unique and may confer specific advantages in certain applications .
Propriétés
IUPAC Name |
4-oxo-4-thiophen-3-ylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c9-7(1-2-8(10)11)6-3-4-12-5-6/h3-5H,1-2H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGPMJKHIYTKIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00311325 | |
| Record name | 4-oxo-4-thiophen-3-ylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00311325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1878-23-5 | |
| Record name | NSC241158 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241158 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-oxo-4-thiophen-3-ylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00311325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[4-(Methylthio)phenyl]formamide](/img/structure/B7893306.png)



![1-[3-(Methylthio)phenyl]ethanol](/img/structure/B7893347.png)



